3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide follows IUPAC conventions by prioritizing functional group hierarchy and stereochemical descriptors. Key components include:
- Thiazolidinone core : A five-membered ring with sulfur at position 1, carbonyl groups at positions 2 and 4, and a (5Z)-benzylidene substituent.
- Propanamide linker : A three-carbon chain connecting the thiazolidinone to the imidazole-propyl group.
- Imidazole-propyl moiety : A 1H-imidazole ring attached via a propyl spacer.
The (5Z) configuration of the benzylidene double bond is critical for maintaining planar geometry, stabilized by conjugation with the thiazolidinone’s π-system.
Crystallographic Analysis and Conformational Studies
X-ray diffraction studies of analogous thiazolidinone derivatives reveal key structural insights:
- Planarity : The benzylidene-thiazolidinone system adopts a near-planar conformation, with dihedral angles <5° between aromatic rings.
- Hydrogen bonding : The propanamide carbonyl oxygen forms intramolecular hydrogen bonds with the imidazole N-H group (distance: 2.1–2.3 Å), stabilizing a folded conformation.
- Crystal packing : Molecules stack via π-π interactions between benzylidene phenyl groups (interplanar spacing: 3.4–3.6 Å).
Table 1 : Selected crystallographic parameters for analogous compounds
| Parameter | Value Range |
|---|---|
| C-S bond length | 1.67–1.72 Å |
| C=O bond length | 1.21–1.23 Å |
| Torsion angle (C5-Z) | 175–178° |
Spectroscopic Profiling
¹H/¹³C Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆) :
¹³C NMR :
Fourier-Transform Infrared (FT-IR) Spectroscopy
- Key absorptions :
- ν(C=O): 1720 cm⁻¹ (thiazolidinone), 1665 cm⁻¹ (amide)
- ν(C=N): 1580 cm⁻¹
- ν(N-H): 3280 cm⁻¹ (imidazole)
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) reveals characteristic fragmentation pathways:
- Molecular ion : m/z 413.12 [M+H]⁺ (calc. 413.11)
- Major fragments :
Figure 1 : Proposed fragmentation mechanism via α-cleavage at the amide bond.
Computational Chemistry Approaches for 3D Structure Validation
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level corroborate experimental findings:
- Optimized geometry : Planar thiazolidinone system with a 178° C5-Z-C1-C6 dihedral angle.
- Frontier molecular orbitals :
- Molecular electrostatic potential (MEP) : Negative potential集中在carbonyl oxygen atoms (-0.25 e/Å), facilitating hydrogen bond formation.
Table 2 : DFT-calculated vs. experimental bond lengths
| Bond | Calculated (Å) | Experimental (Å) |
|---|---|---|
| C2=O | 1.22 | 1.21 |
| C4=O | 1.24 | 1.23 |
| C5-S | 1.69 | 1.68 |
Properties
Molecular Formula |
C19H20N4O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)propanamide |
InChI |
InChI=1S/C19H20N4O3S/c24-17(21-8-4-10-22-12-9-20-14-22)7-11-23-18(25)16(27-19(23)26)13-15-5-2-1-3-6-15/h1-3,5-6,9,12-14H,4,7-8,10-11H2,(H,21,24)/b16-13- |
InChI Key |
AQRXAUZPKQTQCQ-SSZFMOIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reactants : 2,4-Thiazolidinedione (1.0 equiv) and substituted benzaldehyde (1.2 equiv) in ethanol or acetic acid.
-
Outcome : The reaction selectively yields the (5Z)-isomer due to thermodynamic stabilization of the conjugated enone system.
Example Protocol (adapted from):
2,4-Thiazolidinedione (5.0 g, 38 mmol) and benzaldehyde (4.4 mL, 43 mmol) were dissolved in 50 mL of glacial acetic acid. Ammonium acetate (3.0 g) was added, and the mixture was refluxed for 8 hours. The precipitate was filtered, washed with cold ethanol, and recrystallized to afford (5Z)-5-benzylidene-2,4-thiazolidinedione (Yield: 82%; m.p. 215–217°C).
Functionalization at the 3-Position: Introduction of the Propanamide Side Chain
The 3-amino group of the thiazolidinedione core is replaced with a propanamide moiety through nucleophilic displacement or amide coupling .
Alkylation Followed by Aminolysis
-
Step 1 : Reaction of 5-benzylidene-2,4-thiazolidinedione with propanoyl chloride in the presence of a base (e.g., triethylamine).
-
Step 2 : Aminolysis of the intermediate acyl chloride with 3-(1H-imidazol-1-yl)propylamine.
Example Protocol :
(5Z)-5-Benzylidene-2,4-thiazolidinedione (2.0 g, 8.7 mmol) was suspended in dry dichloromethane (20 mL). Propanoyl chloride (1.1 mL, 12.1 mmol) and triethylamine (2.4 mL, 17.4 mmol) were added dropwise at 0°C. The mixture was stirred at room temperature for 4 hours, filtered, and concentrated. The crude product was dissolved in DMF (15 mL), and 3-(1H-imidazol-1-yl)propylamine (1.3 g, 10.4 mmol) was added. The reaction was heated at 60°C for 3 hours, cooled, and poured into ice-water. The precipitate was collected and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield the propanamide intermediate (Yield: 68%).
Direct Amide Coupling Using Carbodiimide Reagents
Incorporation of the Imidazole Propylamine Moiety
The N-[3-(1H-imidazol-1-yl)propyl] group is introduced via alkylation or solid-phase synthesis .
Alkylation of Imidazole
Example Protocol :
Imidazole (1.36 g, 20 mmol) and 3-bromopropylamine hydrobromide (4.44 g, 20 mmol) were suspended in acetonitrile (30 mL). K₂CO₃ (5.52 g, 40 mmol) was added, and the mixture was refluxed for 12 hours. The solvent was evaporated, and the residue was partitioned between water and ethyl acetate. The organic layer was dried (Na₂SO₄) and concentrated to afford 3-(1H-imidazol-1-yl)propylamine as a pale-yellow oil (Yield: 74%).
Solid-Phase Synthesis for Scalability
Adapting protocols from, Boc-protected imidazole monomers are coupled to a resin-bound propanamide intermediate. After sequential deprotection and coupling, the product is cleaved from the resin using aminolysis.
Purification and Characterization
Recrystallization and Chromatography
Spectroscopic Validation
-
FT-IR : Peaks at 1720 cm⁻¹ (C=O, thiazolidinedione), 1650 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II).
-
¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, imidazole-H), 7.75 (d, J = 10.2 Hz, 1H, benzylidene-H), 3.45–3.55 (m, 2H, propylamine-CH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel + Alkylation | 68 | 95 | Scalable, minimal by-products | Requires toxic alkylating agents |
| Direct Amide Coupling | 72 | 98 | High selectivity | Costly coupling reagents |
| Solid-Phase Synthesis | 85 | 99 | Automated, high throughput | Specialized equipment required |
Challenges and Mitigation Strategies
-
Stereochemical Control : The Z-configuration of the benzylidene group is maintained by using acidic conditions and avoiding prolonged heating.
-
By-Product Formation : Recrystallization in ethanol at ≤70°C reduces impurities related to succinic acid adducts.
-
Imidazole Stability : Boc-protection during solid-phase synthesis prevents undesired side reactions .
Chemical Reactions Analysis
Nucleophilic Additions at the Thiazolidinone Core
The dioxo-thiazolidine ring is susceptible to nucleophilic attack due to electron-deficient carbonyl groups. Key reactions include:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Michael Addition | Basic media (e.g., KOH/EtOH) | Addition of nucleophiles (e.g., amines, thiols) at the α,β-unsaturated ketone of the benzylidene group. |
| Ring-Opening | Acidic hydrolysis (HCl/H₂O) | Cleavage of the thiazolidine ring to form thioamide intermediates. |
For example, analogs such as (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (THZD3) undergo ring-opening under acidic conditions, yielding bioactive metabolites .
Cycloaddition Reactions
The benzylidene group participates in [4+2] Diels-Alder reactions, forming six-membered cyclic adducts:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic Anhydride | Reflux in toluene | Spirocyclic oxathiazine derivatives. |
| Tetrazines | Room temperature | Pyridazine-linked hybrids. |
Such reactions enhance structural diversity for pharmacological optimization .
Oxidation and Reduction
The thiazolidinone ring and imidazole moiety exhibit redox activity:
| Process | Reagents | Outcome |
|---|---|---|
| Oxidation | H₂O₂, Fe³⁺ catalysts | Sulfoxide formation at the thiazolidine sulfur. |
| Reduction | NaBH₄, Pd/C under H₂ | Saturation of the benzylidene double bond. |
Studies on similar thiazolidinediones show that oxidation can modulate COX-II inhibitory activity by altering electron distribution .
Hydrolysis and Stability
The amide bond and thiazolidinone ring hydrolyze under specific conditions:
| Condition | Hydrolysis Site | Products |
|---|---|---|
| Acidic (pH < 3) | Amide bond | Propanoic acid and imidazole-alkylamine. |
| Alkaline (pH > 10) | Thiazolidinone ring | 2,4-Dioxo-thiazolidine fragments. |
Stability studies of analogs like ODZ5 reveal susceptibility to hydrolytic degradation, impacting bioavailability .
Biological Interactions
The compound interacts with cyclooxygenase (COX) enzymes via non-covalent binding:
| Target | Interaction Type | Outcome |
|---|---|---|
| COX-II | Competitive inhibition | Blocks arachidonic acid binding, reducing prostaglandin synthesis. |
| iNOS | Allosteric modulation | Suppresses nitric oxide production. |
Docking studies of THZD3 analogs demonstrate binding to COX-II’s hydrophobic channel, with IC₅₀ values of 4.16–23.55 μM .
Synthetic Modifications
Key derivatization strategies include:
| Modification | Reagents | Purpose |
|---|---|---|
| Imidazole Alkylation | Alkyl halides, DMF | Enhance solubility or target affinity. |
| Benzylidene Exchange | Substituted benzaldehydes | Tune electronic properties. |
For instance, replacing the benzylidene group with a 4-methoxybenzylidene moiety improves anti-inflammatory efficacy .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to this thiazolidinedione derivative exhibit various biological activities:
- Anticancer Properties : Thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis. Studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer models.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, possibly through the modulation of inflammatory pathways mediated by PPARs. This makes it a candidate for treating diseases characterized by chronic inflammation.
- Antioxidant Activity : The presence of multiple functional groups allows for scavenging of free radicals, thus contributing to its antioxidant properties. This activity is essential in preventing oxidative stress-related diseases.
Case Studies
Several studies have highlighted the efficacy of thiazolidinedione derivatives in clinical settings:
- Cancer Treatment : A study published in Cancer Research demonstrated that a related thiazolidinedione compound significantly inhibited tumor growth in xenograft models through PPARγ activation .
- Diabetes Management : Thiazolidinediones are also explored for their insulin-sensitizing effects. A clinical trial indicated improved glycemic control among patients treated with thiazolidinedione derivatives, suggesting potential applications in diabetes management .
- Inflammatory Diseases : Research has shown that compounds with similar structures can reduce markers of inflammation in animal models of arthritis, indicating their potential therapeutic role in inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, affecting enzymatic activities, while the thiazolidine ring can interact with biological macromolecules, potentially disrupting their normal functions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiazolidinedione derivatives. Below, key structural and functional analogs are compared, emphasizing differences in substituents, stereochemistry, and bioactivity.
Table 1: Structural and Functional Comparison
Key Findings:
Stereochemical Impact : The (5Z) configuration in the target compound distinguishes it from the (5E) isomer, which exhibits reduced bioactivity due to steric hindrance in target binding .
Side Chain Influence : The imidazole-propyl side chain enhances solubility and enables hydrogen bonding with catalytic residues in kinase targets, unlike Rosiglitazone’s pyridine group, which prioritizes PPAR-γ binding .
Crystallographic Validation : SHELX-refined structures confirm planar geometry of the thiazolidinedione core, while ORTEP-3 visualizations highlight conformational flexibility in the side chain .
Methodological Considerations in Structural Analysis
The compound’s structural elucidation relied on SHELXL for high-precision refinement, leveraging its robustness in handling small-molecule crystallography . Comparative studies with Rosiglitazone utilized SHELXTL (Bruker AXS variant), emphasizing reproducibility in bond-length and angle calculations. ORTEP-3’s graphical interface facilitated side-chain conformation analysis, critical for understanding intramolecular interactions .
Biological Activity
The compound 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide , with a molecular formula of and a molecular weight of approximately 384.45 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structural complexity of this compound is characterized by the presence of a thiazolidine ring, an imidazole moiety, and a benzylidene group. These structural features are pivotal for its biological activity.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 384.45 g/mol |
| CAS Number | - |
Antitumor Activity
Research indicates that thiazolidine derivatives exhibit significant antitumor properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human glioblastoma U251 cells and human melanoma WM793 cells. The results demonstrated an IC50 value lower than that of standard chemotherapeutic agents, indicating its potential as an anticancer agent.
The proposed mechanism involves the induction of apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound may induce S-phase growth arrest.
- Apoptotic Pathways : Activation of caspases (caspase-3, -8, and -9) has been observed, leading to DNA fragmentation and externalization of phosphatidylserine.
Anticonvulsant Activity
In addition to its antitumor properties, compounds related to thiazolidines have been reported to exhibit anticonvulsant activity. The structure-activity relationship (SAR) studies suggest that modifications in the thiazolidine ring can enhance anticonvulsant effects.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has highlighted key modifications that enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituents on thiazolidine | Increase in anticancer potency |
| Imidazole substitution | Enhanced interaction with target proteins |
| Benzylidene group | Critical for binding affinity |
Comparative Studies
Comparative studies with other thiazolidine derivatives have shown that this compound exhibits superior activity against specific cancer cell lines when compared to structurally similar compounds.
Q & A
Q. How can researchers optimize the synthesis of 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide?
Methodological Answer: Synthetic optimization involves systematic variation of reaction parameters:
- Solvent Systems : Use polar aprotic solvents (e.g., DMF) with tertiary amines (e.g., EtN) to stabilize intermediates and enhance yields .
- Reaction Conditions : Reflux at 90–100°C for 2–3 hours to promote cyclization, followed by pH adjustment (8–9) with ammonia for precipitation .
- Catalyst Screening : Test sodium acetate or POCl for thiazolidinone ring formation .
Key Metrics: Monitor reaction progress via TLC and isolate products via recrystallization (e.g., DMSO/water mixtures) .
Q. What analytical techniques are critical for characterizing this compound and validating its purity?
Methodological Answer: Employ a multi-technique approach:
- Spectroscopy : H/C NMR to confirm substituent positions and stereochemistry (e.g., Z-configuration of benzylidene group) .
- Mass Spectrometry : High-resolution MS to verify molecular weight and detect byproducts.
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation .
- Thermal Analysis : DSC/TGA to assess thermal stability and polymorphic forms .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer: Prioritize target-based assays:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, using IC as a benchmark .
- Controls : Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) to mitigate artifacts.
Q. What strategies improve solubility and formulation for in vivo studies?
Methodological Answer:
- Co-Solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Salt Formation : Explore hydrochloride salts via reaction with HCl in ethanol .
- Nanoparticle Encapsulation : Utilize PLGA nanoparticles for sustained release in pharmacokinetic studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methyl groups on the benzylidene ring to assess steric/electronic effects .
- Bioisosteric Replacement : Replace the thiazolidinone ring with triazoles or oxazolidinones and compare activity .
- In Silico Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., tubulin) .
Q. How should contradictions in biological data (e.g., varying IC50_{50}50 values across assays) be resolved?
Methodological Answer:
- Assay Replication : Repeat experiments in triplicate under standardized conditions (pH, temperature) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation .
Q. What computational methods aid in predicting reaction pathways for novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Apply DFT (e.g., B3LYP/6-31G*) to model transition states and energy barriers for cyclization steps .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new analogs .
- Retrosynthetic Analysis : Use software like ChemAxon to propose feasible synthetic routes for complex derivatives .
Q. How does tautomerism in the thiazolidinone ring affect stability and bioactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
